MAB-CHMINACA metabolite M3 RM is a significant metabolite of the synthetic cannabinoid MAB-CHMINACA, which is known for its high potency and adverse effects. MAB-CHMINACA itself is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, leading to effects similar to those of delta-9-tetrahydrocannabinol, the active component of cannabis. The identification and analysis of its metabolites are crucial for understanding its pharmacokinetics and potential toxicological impacts.
MAB-CHMINACA was first synthesized as part of a series of new psychoactive substances aimed at mimicking the effects of natural cannabinoids. The compound is derived from indazole and has been studied extensively due to its presence in various biological samples, including urine and blood, following consumption. Its metabolites, including M3, have been identified through advanced analytical techniques such as liquid chromatography-mass spectrometry.
MAB-CHMINACA belongs to a class of compounds known as synthetic cannabinoids. These substances are designed to interact with the body's endocannabinoid system but often have unpredictable and potent effects compared to natural cannabinoids. MAB-CHMINACA is classified under new psychoactive substances, which are often unregulated and can pose significant health risks.
The synthesis of MAB-CHMINACA metabolite M3 involves several key steps that focus on modifying the original compound to produce metabolites through biotransformation processes. The primary methods include:
The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yields and purity. Techniques such as high-resolution mass spectrometry are used to confirm the structure and identity of the synthesized metabolites.
MAB-CHMINACA metabolite M3 features a complex molecular structure characterized by a cyclohexylmethyl moiety attached to an indazole core. The chemical structure includes:
The molecular formula for MAB-CHMINACA metabolite M3 is , with a molecular weight of approximately 342.44 g/mol. The structural representation indicates multiple functional groups that contribute to its pharmacological activity.
MAB-CHMINACA undergoes various metabolic reactions in the human body, primarily through phase I biotransformation processes, which include:
These reactions are facilitated by liver enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these pathways is essential for predicting how MAB-CHMINACA will behave in biological systems.
The mechanism of action for MAB-CHMINACA and its metabolites involves binding to cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. This binding leads to various physiological effects, including:
Research indicates that MAB-CHMINACA has a higher affinity for cannabinoid receptors compared to natural cannabinoids, contributing to its potency and risk profile.
MAB-CHMINACA metabolite M3 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that the compound's stability can influence its detection in biological samples.
MAB-CHMINACA metabolite M3 has several applications in scientific research, particularly in toxicology and pharmacology:
The ongoing research into synthetic cannabinoids like MAB-CHMINACA highlights the need for comprehensive studies on their metabolites to assess their safety and impact on public health effectively.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: